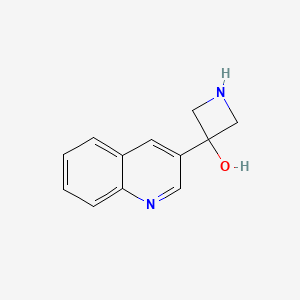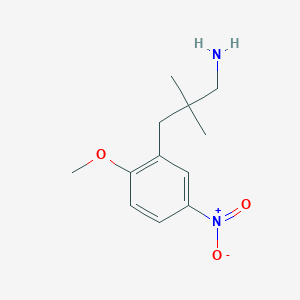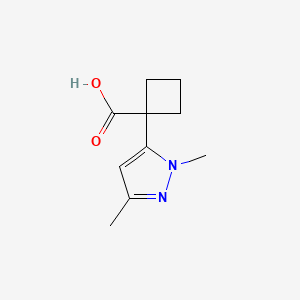
3-(2-Bromo-5-hydroxyphenyl)-2-oxopropanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(2-Bromo-5-hydroxyphenyl)-2-oxopropanoic acid is an organic compound characterized by the presence of a bromine atom, a hydroxyl group, and a ketone group attached to a phenyl ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Bromo-5-hydroxyphenyl)-2-oxopropanoic acid typically involves the bromination of 5-hydroxybenzoic acid followed by a series of reactions to introduce the oxopropanoic acid moiety. The reaction conditions often require the use of bromine or bromine-containing reagents under controlled temperatures to ensure selective bromination at the desired position on the phenyl ring .
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination processes using automated reactors to control the reaction parameters precisely. The use of catalysts and solvents that facilitate the bromination and subsequent reactions is common in industrial settings to achieve high yields and purity of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
3-(2-Bromo-5-hydroxyphenyl)-2-oxopropanoic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding quinones.
Reduction: The ketone group can be reduced to form alcohols.
Substitution: The bromine atom can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like ammonia (NH3) or thiols (R-SH) are used under basic conditions.
Major Products Formed
Oxidation: Quinones
Reduction: Alcohols
Substitution: Amines or thiols derivatives
Applications De Recherche Scientifique
3-(2-Bromo-5-hydroxyphenyl)-2-oxopropanoic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor due to its structural similarity to natural substrates.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 3-(2-Bromo-5-hydroxyphenyl)-2-oxopropanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine and hydroxyl groups play crucial roles in binding to these targets, potentially inhibiting their activity or altering their function. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Bromo-5-hydroxybenzoic acid: Shares the bromine and hydroxyl groups but lacks the oxopropanoic acid moiety.
3-Bromophenylboronic acid: Contains a bromine atom on the phenyl ring but has a boronic acid group instead of the oxopropanoic acid moiety.
Uniqueness
3-(2-Bromo-5-hydroxyphenyl)-2-oxopropanoic acid is unique due to the combination of bromine, hydroxyl, and oxopropanoic acid groups, which confer distinct chemical reactivity and potential biological activity. This combination makes it a versatile compound for various applications in research and industry .
Propriétés
Formule moléculaire |
C9H7BrO4 |
|---|---|
Poids moléculaire |
259.05 g/mol |
Nom IUPAC |
3-(2-bromo-5-hydroxyphenyl)-2-oxopropanoic acid |
InChI |
InChI=1S/C9H7BrO4/c10-7-2-1-6(11)3-5(7)4-8(12)9(13)14/h1-3,11H,4H2,(H,13,14) |
Clé InChI |
OHLLRPSUFSYYHE-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=C(C=C1O)CC(=O)C(=O)O)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5-Tert-butyl6-methyl7-oxo-5-azaspiro[2.4]heptane-5,6-dicarboxylate](/img/structure/B13593834.png)
![2-{3,4-dioxo-2H,3H,4H,6H,7H,9H-[1,2,4]triazino[3,4-c][1,4]oxazin-2-yl}aceticacid](/img/structure/B13593842.png)

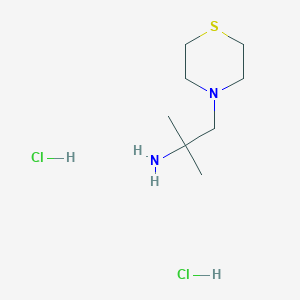
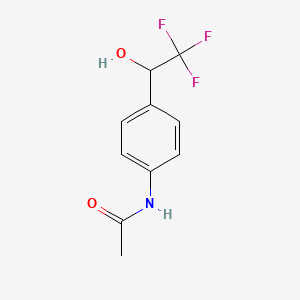
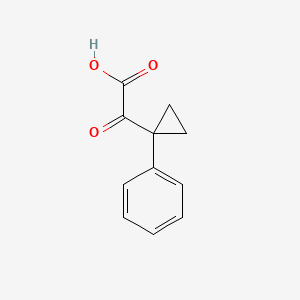
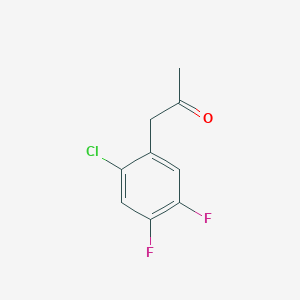
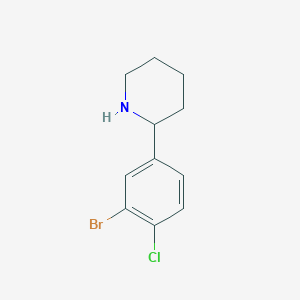
![tert-butyl (2S)-2-{[(tert-butoxy)carbonyl]amino}-3-(chlorosulfonyl)propanoate](/img/structure/B13593886.png)
![[(1R,2R)-2-phenylcyclopropyl]methanamine](/img/structure/B13593895.png)
![tert-butylN-({octahydropyrano[3,4-c]pyrrol-7a-yl}methyl)carbamatehydrochloride](/img/structure/B13593902.png)
